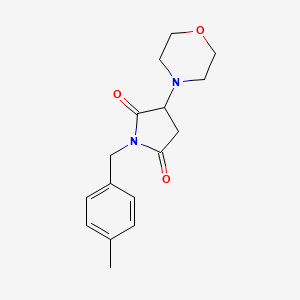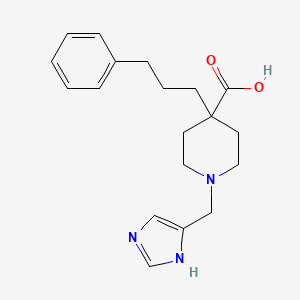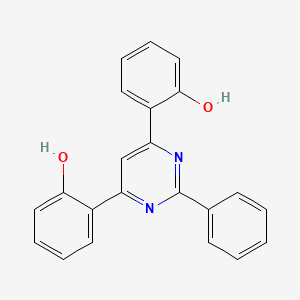
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used in laboratory experiments to study the biochemical and physiological effects on the central nervous system.
Wirkmechanismus
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione acts as an 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor antagonist, which means that it blocks the action of glutamate at the 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor, this compound can prevent the overstimulation of neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to improve learning and memory in animal models, as well as to have neuroprotective effects. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its well-established synthesis method. This compound is also relatively easy to work with and has been extensively studied, which means that there is a large body of literature available on its effects. However, one limitation of using this compound is that it can be expensive to purchase, which may make it difficult for some researchers to use.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to have neuroprotective effects, which may make it a promising candidate for the development of new treatments for these disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and how it interacts with other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-methylbenzylamine with 4-morpholinecarboxylic acid. The resulting product is then treated with acetic anhydride to form the final product. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the central nervous system. It is commonly used as an 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor antagonist and has been shown to have neuroprotective effects. This compound has been used in studies to investigate the role of 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptors in learning and memory, as well as in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-2-4-13(5-3-12)11-18-15(19)10-14(16(18)20)17-6-8-21-9-7-17/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMIQHNNNGYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5292432.png)

![4-(hydroxymethyl)-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5292450.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)
![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)
